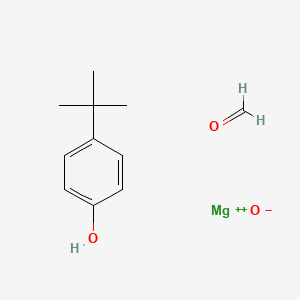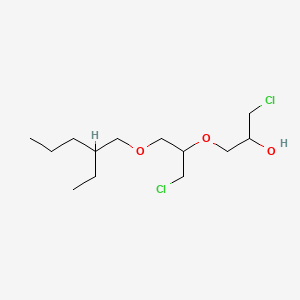
N,N'-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is characterized by the presence of two acridine moieties linked by a hexanediamine chain, with chlorine atoms substituted at the 3 and 6 positions of the acridine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloroacridine and 1,6-hexanediamine.
Condensation Reaction: The two acridine moieties are linked to the hexanediamine chain through a condensation reaction. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management.
化学反応の分析
Types of Reactions
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: The chlorine atoms on the acridine rings can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the reagents used.
科学的研究の応用
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine is unique due to its specific substitution pattern and the presence of a hexanediamine linker. This structural feature may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
特性
CAS番号 |
75340-79-3 |
|---|---|
分子式 |
C32H26Cl4N4 |
分子量 |
608.4 g/mol |
IUPAC名 |
N,N'-bis(3,6-dichloroacridin-9-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C32H26Cl4N4/c33-19-5-9-23-27(15-19)39-28-16-20(34)6-10-24(28)31(23)37-13-3-1-2-4-14-38-32-25-11-7-21(35)17-29(25)40-30-18-22(36)8-12-26(30)32/h5-12,15-18H,1-4,13-14H2,(H,37,39)(H,38,40) |
InChIキー |
DZAYXDQHERWOHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N=C3C=C(C=CC3=C2NCCCCCCNC4=C5C=CC(=CC5=NC6=C4C=CC(=C6)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)

![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)
![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)


![N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/structure/B14456409.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)

